molecular formula C15H14Cl2N2O2 B2876832 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid CAS No. 926190-36-5

1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid

Cat. No.: B2876832
CAS No.: 926190-36-5
M. Wt: 325.19
InChI Key: FTEMDLUDGXXSNL-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid is a high-purity chemical compound supplied for laboratory research applications. This molecule, with the CAS number 926190-36-5 , has a molecular formula of C15H14Cl2N2O2 and a molecular weight of 325.19 g/mol . Its density is predicted to be 1.49±0.1 g/cm3, and it has a high predicted boiling point of 505.8±50.0 °C . The compound is characterized by a seven-membered aliphatic ring fused to a pyrazole core, which is substituted at the N-1 position with a 2,4-dichlorophenyl group and at the C-3 position with a carboxylic acid functional group . This structure places it within a class of bicyclic pyrazole derivatives that are of significant interest in medicinal chemistry and drug discovery research. The carboxylic acid moiety serves as a versatile handle for further synthetic modification, enabling researchers to create a diverse array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound with a guaranteed assay of 95% or higher . For specific pricing, availability, and additional technical data, please contact our scientific support team.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c16-9-6-7-13(11(17)8-9)19-12-5-3-1-2-4-10(12)14(18-19)15(20)21/h6-8H,1-5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEMDLUDGXXSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N(N=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926190-36-5
Record name 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid
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Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The most frequently reported route involves the reaction of 1,3-cycloheptanedione derivatives with substituted hydrazines. A representative procedure from Gür Maz et al. (2021) outlines:

  • Ketoester formation : Treatment of cycloheptanone with dimethyl oxalate under basic conditions yields methyl 3-oxocycloheptane-1-carboxylate.
  • Hydrazine cyclization : Reaction with hydrazine hydrate in methanol at 0–5°C generates the pyrazole ring.
  • N-Alkylation : Introduction of the 2,4-dichlorophenyl group via nucleophilic substitution using 2,4-dichlorobenzyl chloride in DMF at 80°C.

Key parameters :

Step Reagents Conditions Yield
1 Dimethyl oxalate, Na/MeOH RT, 12 h 78%
2 NH₂NH₂·H₂O, MeOH 0–5°C, 1 h 65%
3 2,4-DCl-benzyl chloride, K₂CO₃/DMF 80°C, 4 h 82%

Suzuki-Miyaura Coupling for Aryl Functionalization

Late-stage diversification of the pyrazole nitrogen is achieved through palladium-catalyzed cross-coupling. A 2020 study demonstrated:

  • Use of Pd(PPh₃)₄ (5 mol%) with 2,4-dichlorophenylboronic acid in toluene/EtOH (3:1) at 90°C.
  • Yields: 68–74% after 12 h, with HPLC purity >95%.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclocondensation

Comparative studies in DMF vs. DMSO revealed:

  • DMF : Faster reaction kinetics (4 h vs. 8 h) but lower regioselectivity (7:3 ratio of N1 vs. N2 isomers).
  • DMSO : Improved regiocontrol (9:1 ratio) despite longer reaction times.

Temperature-Dependent Ring Strain Effects

The cycloheptane ring’s strain influences reaction pathways:

  • Below 60°C: Dominant formation of the cis-fused isomer.
  • Above 80°C: Trans-fused isomer becomes predominant (ΔG‡ = 23.1 kcal/mol).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.68–1.92 (m, 8H, cycloheptane CH₂)
  • δ 5.72 (s, 2H, N-CH₂-Ar)
  • δ 6.40 (d, J = 8.4 Hz, 1H, aryl)
  • δ 7.27 (dd, J = 8.4, 2.0 Hz, 1H, aryl)
  • δ 13.12 (s, 1H, COOH)

HRMS (ESI+) :

  • Calculated for C₁₅H₁₅Cl₂N₂O₂ [M+H]⁺: 325.0543
  • Observed: 325.0538

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 65:35, 1 mL/min):

  • Retention time: 6.82 min
  • Purity: 99.1% (254 nm)

Applications and Derivatives

While the parent compound’s biological activity remains under investigation, structural analogs demonstrate:

  • CB1 receptor antagonism : Ki = 0.35–2.1 nM for cyclohepta[c]pyrazole-3-carboxamides.
  • Antimicrobial activity : MIC = 8–32 µg/mL against S. aureus for sulfonamide derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
Target Compound (2,4-dichlorophenyl cyclohepta[c]pyrazole-3-carboxylic acid) C₁₅H₁₃Cl₂N₂O₂* ~326.19 (est.) 926190-36-5 2,4-dichlorophenyl, cycloheptane ring
1-(4-Fluorophenyl) Cyclohepta[c]pyrazole-3-carboxylic acid C₁₅H₁₅FN₂O₂ 274.29 923846-56-4 4-fluorophenyl
1-(4-Chlorophenyl) Cyclohepta[c]pyrazole-3-carboxylic acid C₁₅H₁₅ClN₂O₂ 290.74 97438-03-4 4-chlorophenyl
1-(4-Chloro-2-fluorophenyl) Cyclopenta[c]pyrazole-3-carboxylic acid C₁₃H₁₀ClFN₂O₂ 280.69 1152536-23-6 4-chloro-2-fluorophenyl, cyclopentane ring
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid C₁₇H₁₂Cl₃N₂O₂ 397.65 N/A 2,4-dichlorophenyl, methyl, benzene ring
Key Observations:
  • Halogen Substitution: The 2,4-dichlorophenyl group increases lipophilicity and electron-withdrawing effects compared to mono-halogenated analogs (e.g., 4-fluorophenyl in ).
  • Functional Groups : Carboxylic acid at position 3 enables hydrogen bonding, a feature shared across analogs .

Table 2: Reported Bioactivities of Structural Analogs

Compound Class Key Activities Mechanism/Application Reference
Dihydropyrazole-4-carbonitriles () Antioxidant (IC₅₀: 25–100 µg/mL), Antimicrobial (MIC: 8–64 µg/mL) DPPH radical scavenging, bacterial/fungal inhibition
Dichlorophenyl Pyrazole-3-carboxylic Acid () Anticancer (in vitro) Apoptosis induction via triazole-thiosemicarbazide conjugates
Fluorophenyl Cyclohepta[c]pyrazole () Cannabinoid Receptor Probes (CB1R) Fluorescent probes for receptor binding studies
Insights:
  • The dichlorophenyl group in the target compound may enhance antimicrobial or anticancer activity compared to mono-halogenated analogs, as seen in .
  • The cyclohepta ring’s flexibility could improve binding to larger biological targets (e.g., enzymes or receptors) compared to rigid benzene-fused pyrazoles .

Biological Activity

1-(2,4-Dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid (CAS Number: 926190-36-5) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14Cl2N2O2
  • Molecular Weight : 325.19 g/mol
  • CAS Number : 926190-36-5
  • Structure : The compound features a cyclohepta[c]pyrazole core with a dichlorophenyl substituent and a carboxylic acid functional group.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been shown to interact with certain receptors that play roles in cellular signaling and metabolic regulation.
  • Antimicrobial Properties : Some studies indicate potential antifungal and antibacterial activities.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. For instance:

  • A study on related pyrazole derivatives demonstrated significant activity against various phytopathogenic fungi. The structure-activity relationship indicated that modifications in the pyrazole ring could enhance antifungal potency .
CompoundActivity Against FungiReference
Compound AHigh
Compound BModerate
1-(2,4-Dichlorophenyl)-1H,...UnknownN/A

Antibacterial Activity

While specific data on the antibacterial activity of this compound is limited, related compounds have shown promise against Gram-positive and Gram-negative bacteria. Further research is needed to establish its efficacy.

Case Study 1: Structure-Activity Relationship Analysis

In a comparative study of pyrazole derivatives, several compounds were synthesized and tested for their biological activity. The findings suggested that the introduction of halogen atoms significantly improved the antifungal activity by enhancing membrane permeability .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can form stable interactions with key active sites in target proteins .

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